![molecular formula C17H16N2OS B2375640 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 391229-85-9](/img/structure/B2375640.png)
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide” is a compound belonging to the class of thiazole-based molecules. The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 tertiary amine (aromatic), and 1 sulfide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 hour at 60°C. Then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of “(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide” has been analyzed using quantum chemical computations . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals have been created .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, in a forced swimming test, some compounds showed significant antidepressant and anticonvulsant effects .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Screening: A study explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds showed in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria and had inhibitory action against fungal strains, indicating potential therapeutic applications in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Chemical Synthesis and Structural Studies
- Synthesis of Derivatives: The synthesis of various derivatives incorporating thiazole ring, such as N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide, has been explored. These compounds have been characterized by IR, NMR spectroscopy, elemental analysis, and single crystal X-ray diffraction data (Saeed, Hussain, & Ali, 2013).
Photophysical Properties and Applications
- Phosphorescent Properties for OLEDs: Research on cyclometalated thiazol-2-ylidene platinum(II) complexes based on thiazol-2-ylidene derivatives showed strong phosphorescence at room temperature, useful for applications in organic light-emitting diodes (OLEDs). The study detailed the influence of different ligands on quantum yields and decay lifetimes, relevant for photophysical applications (Leopold et al., 2017).
Applications in Photodynamic Therapy
- Potential in Cancer Treatment: A study synthesized new derivatives with potential application in photodynamic therapy for cancer treatment. These compounds demonstrated good fluorescence properties, high singlet oxygen quantum yield, and were deemed suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Tyrosine Kinase Inhibitors: Thiazole and thiazolidene derivatives were evaluated for their anticancer activity, acting as inhibitors against various cancerous cell lines. This study utilized docking studies to analyze the interaction of these compounds with epidermal growth factor receptor (EGFR) tyrosine kinases, demonstrating a correlation between their structure and anticancer activity (Patil et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-5-4-6-13(9-11)16(20)18-17-19(3)14-8-7-12(2)10-15(14)21-17/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAJYVRBXEIIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride](/img/structure/B2375559.png)
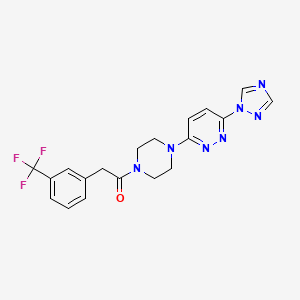
![3-[1-(2,5-diphenylpyrazole-3-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2375561.png)
![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)
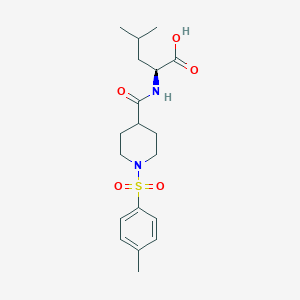
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)
![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
![tert-butyl 3-(piperidin-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2375571.png)
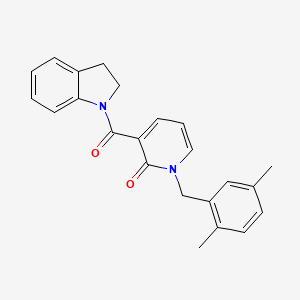
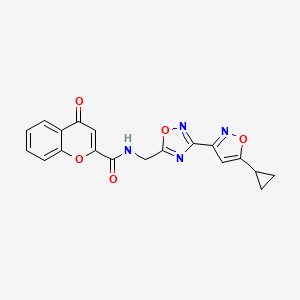
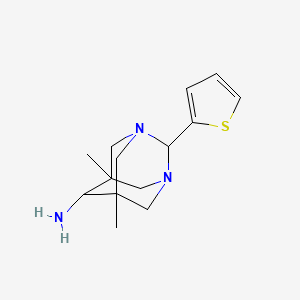
![2-Chloro-1-(8,8-dioxo-8lambda6-thia-11-azatricyclo[4.3.3.01,6]dodecan-11-yl)ethanone](/img/structure/B2375576.png)